The synthesis of (S)-6-Chloro-5-iodonicotine typically involves several steps:
(S)-6-Chloro-5-iodonicotine features a pyridine ring substituted with both chlorine and iodine atoms. The molecular formula can be represented as CHClIN.
Key structural data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm its structure and purity .
(S)-6-Chloro-5-iodonicotine can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for (S)-6-Chloro-5-iodonicotine primarily relates to its interaction with nicotinic acetylcholine receptors in the nervous system. As a nicotine analog, it may act as an agonist or antagonist depending on its concentration and specific receptor subtype:
Research into its pharmacodynamics is ongoing to fully elucidate these mechanisms .
(S)-6-Chloro-5-iodonicotine exhibits several notable physical and chemical properties:
Additional analyses such as High Performance Liquid Chromatography (HPLC) can be utilized to assess purity and stability under various conditions .
(S)-6-Chloro-5-iodonicotine has several applications in scientific research:
(S)-6-Chloro-5-iodonicotine (CAS No. 909193-59-5) represents a strategically modified derivative of the natural alkaloid (S)-(-)-nicotine. Its systematic IUPAC name, 2-chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine, precisely defines its critical structural features [1]. The compound retains the fundamental (S)-configured methylpyrrolidine moiety of natural nicotine, essential for optimal interaction with nicotinic acetylcholine receptors (nAChRs). This stereochemical integrity is crucial, as the (S)-enantiomer of nicotine exhibits approximately 9-fold greater biological potency at nAChRs compared to its (R)-counterpart, attributed to its superior binding affinity to receptor sites in the brain [2] [5].
The molecular architecture features dual halogen substitutions at the pyridine ring – chlorine at position 6 and iodine at position 5. This substitution pattern creates significant electronic perturbation compared to unsubstituted nicotine. The presence of iodine, a heavy atom with significant steric bulk and polarizability, potentially enhances binding affinity through halogen bonding interactions with receptor residues and offers a synthetic handle for further derivatization or radiolabeling. Chlorine, being moderately electronegative, influences the electron density of the pyridine ring, potentially altering the basicity of the ring nitrogen and its interaction capabilities [1] [7].
Property | Description/Value | Significance |
---|---|---|
Systematic Name | 2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | Defines atomic connectivity and stereochemistry |
CAS Registry Number | 909193-59-5 | Unique chemical identifier |
Stereochemistry | (S) configuration at pyrrolidine C2' | Essential for high-affinity binding to nAChRs; mirrors bioactive nicotine enantiomer |
Core Structure | 3-Substituted Pyridine + N-Methylpyrrolidine | Classic nicotinic pharmacophore |
Halogen Substitutions | Chloro (C6), Iodo (C5) on pyridine ring | Modifies electronic properties, steric bulk, and offers sites for further chemistry |
Molecular Weight | 322.55 g/mol (Estimated) | Impacts pharmacokinetic properties like diffusion and metabolism |
Category | Nicotine Impurity / Derivative | Used in analytical control and receptor mechanism studies |
The synthesis of such enantiomerically pure derivatives often leverages chiral precursors like L-proline to ensure the correct (S) configuration is established early and preserved throughout the synthetic sequence. Methods analogous to those used for (S)-nornicotine synthesis, involving resolution or asymmetric synthesis starting from chiral pool materials or using chiral auxiliaries, are typically employed [5]. Maintaining stereochemical purity is paramount, as even minor enantiomeric contamination can significantly skew pharmacological results.
Halogenation of bioactive alkaloids like nicotine is a well-established strategy in medicinal chemistry to probe and modulate receptor interactions. The introduction of halogens—chlorine and iodine in the case of (S)-6-Chloro-5-iodonicotine—serves multiple strategic purposes beyond merely blocking metabolic sites [1] [9].
Steric and Electronic Modulation: The chlorine atom at the 6-position, being relatively small yet electronegative, primarily withdraws electron density from the pyridine ring. This electron withdrawal can subtly alter the basicity of the pyridyl nitrogen, potentially affecting crucial hydrogen bonding or cation-π interactions within the receptor binding pocket. Conversely, the large iodine atom at the 5-position introduces significant steric bulk. Its high polarizability enables it to participate in favorable halogen bonding interactions with electron-rich atoms (e.g., carbonyl oxygens) in the receptor protein. Such interactions, often comparable in strength to hydrogen bonds, can significantly enhance binding affinity and selectivity. For instance, specific halogen substitutions in epibatidine analogs have been shown to profoundly influence affinity for various nAChR subtypes [4].
Synthetic Versatility: Iodine, in particular, is an excellent "chemical handle" for further structural elaboration via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows medicinal chemists to rapidly generate diverse libraries of analogs from the core (S)-6-Chloro-5-iodonicotine scaffold. The chlorine atom also offers potential for displacement reactions, albeit typically requiring more forcing conditions than iodine. This dual functionality makes (S)-6-Chloro-5-iodonicotine a valuable intermediate for synthesizing more complex or labeled nicotinic ligands [1] [7].
Halogen Type & Position | Key Properties Imparted | Potential Impact on Receptor Interaction |
---|---|---|
Iodo (C5) | Large steric bulk, High polarizability, Synthetic handle | Enhanced affinity via halogen bonding; Slows metabolism; Enables Pd-catalyzed coupling for probe/drug synthesis |
Chloro (C6) | Moderate steric bulk, Electron-withdrawing | Modulates pyridine ring electronics; May influence binding orientation; Metabolic stabilization |
Dual C5/C6 Halogenation | Combined steric and electronic effects | Unique spatial/electronic profile; Potential for novel binding modes or subtype selectivity compared to mono-halogenated or parent nicotine |
Natural Product Inspiration: The design of halogenated nicotine analogs finds indirect inspiration from naturally occurring bioactive compounds containing halogens or related bulky substituents. For example, epibatidine, a potent nAChR agonist isolated from frog skin, possesses a chloropyridine moiety central to its exceptional affinity. Similarly, complex nicotinic ligands derived from natural sources often feature intricate substitution patterns that guide synthetic efforts [4]. (S)-6-Chloro-5-iodonicotine embodies this principle, combining the core nicotinic structure with halogen substitutions reminiscent of these potent natural products.
(S)-6-Chloro-5-iodonicotine finds primary application as a research tool for investigating the complex pharmacology of nAChRs. Its primary utility lies in:
Probing α4β2* nAChR Subtypes: As a derivative of nicotine, (S)-6-Chloro-5-iodonicotine is intrinsically targeted towards neuronal nAChRs, particularly the predominant α4β2* subtype (* indicates possible assembly with other subunits). Genetic studies using β2 subunit knockout mice have unequivocally demonstrated the critical dependence of nicotine's discriminative stimulus effects on the β2 subunit [2]. The halogen substitutions in (S)-6-Chloro-5-iodonicotine likely alter its binding kinetics (association/dissociation rates) and efficacy (ability to activate or desensitize the receptor) compared to nicotine or other analogs like epibatidine. These modifications make it valuable for structure-activity relationship (SAR) studies, helping map the steric and electronic tolerances of the nAChR ligand binding domain. Does the bulky iodine enhance or hinder binding compared to smaller halogens? Does the electron-withdrawing chloro group affect activation versus desensitization? These are key questions addressable with such compounds [2] [4].
Potential PET Ligand Precursor: The slow kinetics of current nAChR PET radioligands like 2-[18F]FA and 6-[18F]FA (requiring 4-7 hours for equilibrium) significantly limit their practical utility in clinical and research settings [10]. The iodine atom in (S)-6-Chloro-5-iodonicotine presents a direct opportunity for radiolabeling with iodine-123 (for SPECT) or iodine-124 (for PET), potentially yielding tracers with more favorable kinetics. Alternatively, the iodine could be replaced via radiohalogen exchange or used as a leaving group in radiosyntheses targeting 18F-labeled analogs. The goal is to develop tracers with higher specific binding, faster brain kinetics (peak uptake within minutes, not hours), and improved signal-to-noise ratios for quantitative imaging of α4β2* nAChR availability in neurological and psychiatric disorders [10].
Mechanistic Studies of Activation/Desensitization: nAChR function involves a delicate balance between channel activation upon agonist binding and the rapid onset of desensitization (a non-conducting state). Some nicotinic ligands, like sazetidine-A, are potent desensitizing agents. Halogenated derivatives like (S)-6-Chloro-5-iodonicotine allow researchers to dissect the structural features influencing this balance. Does the compound act primarily as an agonist, a partial agonist, or predominantly as a desensitizing agent? Understanding this profile is crucial for predicting its potential therapeutic effects, whether for enhancing cognition (via activation) or modulating addiction pathways (via desensitization) [2].
Blood-Brain Barrier (BBB) Interaction Studies: Emerging evidence suggests nAChR activation, particularly of the α7 subtype expressed on brain endothelial cells, may enhance BBB integrity by upregulating tight junction proteins like claudin-5 and occludin [6]. While (S)-6-Chloro-5-iodonicotine primarily targets α4β2* receptors, its potential interaction with α7 or other subtypes could influence its own BBB permeability or potentially modulate barrier function. Investigating such interactions could provide insights into CNS penetrance of nicotinic drugs and potential roles in neurovascular disorders.
Research Area | Application | Relevance of (S)-6-Chloro-5-iodonicotine |
---|---|---|
Receptor Subtype Mapping | SAR studies on α4β2* and other nAChR subtypes | Halogen substitutions probe steric/electronic constraints of binding pockets |
Molecular Imaging | Precursor for I-123/I-124/radiofluorinated PET/SPECT tracers | Iodo group enables direct labeling or serves as synthetic handle for radioprobes |
Receptor Dynamics | Studying activation/desensitization kinetics | Modified structure may alter efficacy profile compared to nicotine |
BBB Pharmacology | Investigating nicotinic effects on barrier function | Potential interaction with endothelial nAChRs (e.g., α7) affecting permeability |
Chemical Biology | Affinity probe development via further derivatization | Iodo/chloro groups allow attachment of tags (biotin, fluorophores) for target ID |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7